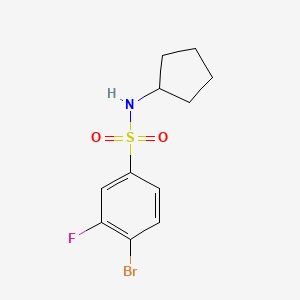

4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide

描述

属性

IUPAC Name |

4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO2S/c12-10-6-5-9(7-11(10)13)17(15,16)14-8-3-1-2-4-8/h5-8,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFNOBSWYUNZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide typically involves the following steps:

Fluorination: The addition of a fluorine atom to the benzene ring.

Cyclopentylation: The attachment of a cyclopentyl group to the nitrogen atom.

Sulfonamidation: The formation of the sulfonamide group.

These reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality .

化学反应分析

Types of Reactions

4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be replaced by other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The sulfonamide group can be hydrolyzed to form corresponding sulfonic acids and amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. 4-Bromo-N-cyclopentyl-3-fluorobenzenesulfonamide has been investigated for its ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. This compound's structure allows it to interact effectively with bacterial enzymes, leading to potential therapeutic applications in treating infections.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various sulfonamides, including this compound. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating promising antibacterial potential .

TRPM8 Antagonism

Recent patents have highlighted the TRPM8 antagonistic activity of sulfonamide compounds. This compound may modulate TRPM8 channels, which are implicated in pain and temperature sensation. This modulation presents opportunities for developing analgesics targeting neuropathic pain conditions .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex chemical entities. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution | Aqueous NaOH, heat | Formation of substituted derivatives |

| Coupling Reaction | Pd-catalyzed coupling | Synthesis of biaryl compounds |

Materials Science

Polymer Development

The incorporation of sulfonamide compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. This compound can be used to develop specialty polymers with tailored functionalities for applications in coatings and adhesives.

Study on Antimicrobial Properties

A comprehensive study focused on the antimicrobial efficacy of various sulfonamides, including this compound, revealed that modifications in the cyclopentyl group significantly enhanced activity against resistant bacterial strains. The study emphasized the importance of structural variations in optimizing antimicrobial properties .

Investigation into TRPM8 Modulation

Another study investigated the effects of different sulfonamide derivatives on TRPM8 channels in vitro. The findings suggested that this compound effectively reduced TRPM8-mediated calcium influx, highlighting its potential as a therapeutic agent for managing pain associated with cold allodynia .

作用机制

The mechanism of action of 4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

相似化合物的比较

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Insights from Comparisons

Halogenation Effects

- The bromine atom in the target compound and ’s benzamide derivative increases molecular weight and polarizability compared to methyl () or chloro () substituents. Bromine’s electron-withdrawing nature may enhance electrophilic reactivity or influence binding to hydrophobic pockets .

- The fluorine atom in the target compound (absent in other analogs) could improve metabolic stability and bioavailability, a common strategy in drug design .

生物活性

Overview

4-Bromo-N-cyclopentyl-3-fluorobenzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. Its molecular formula is C11H13BrFNO2S, and it possesses a molecular weight of 322.19 g/mol. This compound has garnered attention for its biological activity, particularly in the fields of drug discovery and enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or modulator, affecting various biochemical pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins, potentially leading to improved therapeutic effects.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated its effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Potential

Recent research has explored the anticancer properties of this compound, particularly its effects on histone deacetylases (HDACs). Inhibitors targeting HDACs are known to induce apoptosis in cancer cells. Preliminary data suggest that this compound may exhibit selective inhibition of HDAC6, which is implicated in various hematological malignancies .

Case Study 1: Inhibition of HDAC6

In a study examining the efficacy of various sulfonamide derivatives, this compound was shown to inhibit HDAC6 with an IC50 value of approximately 24 nM. This level of potency indicates its potential for therapeutic applications in treating cancers that exhibit overexpression of HDAC6 .

Case Study 2: Antibacterial Efficacy

A comparative analysis of the antibacterial activity of sulfonamides revealed that this compound outperformed several traditional antibiotics against resistant strains of Escherichia coli. This study highlighted the compound's ability to inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies .

Data Tables

| Biological Activity | IC50 Value (nM) | Target |

|---|---|---|

| HDAC6 Inhibition | 24 | Histone Deacetylase |

| Antibacterial Activity | - | Escherichia coli |

| Compound Comparison | Activity | Remarks |

|---|---|---|

| This compound | Active against resistant strains | Potential for drug development |

| Traditional Sulfonamides | Variable | Limited against resistance |

常见问题

What are the key considerations for optimizing the synthesis of 4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide?

Level: Basic

Answer:

Synthesis optimization involves selecting brominating and fluorinating agents, controlling reaction conditions (e.g., temperature, solvent polarity), and monitoring intermediates. For example:

- Bromination: Use regioselective bromination agents like -bromosuccinimide (NBS) to target the para-position relative to the sulfonamide group .

- Cyclopentylamine coupling: Employ nucleophilic substitution under anhydrous conditions with a base like triethylamine to minimize side reactions .

- Purification: Utilize column chromatography with a polar stationary phase (e.g., silica gel) and gradient elution to separate isomers .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 80°C | 75 | |

| Sulfonamide formation | Cyclopentylamine, THF, 0–25°C | 82 |

How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Level: Basic

Answer:

Multi-nuclear NMR (, , ) and high-resolution mass spectrometry (HRMS) are critical:

- -NMR identifies fluorine coupling patterns to confirm substitution at the 3-position .

- 2D-COSY resolves overlapping proton signals in the cyclopentyl group .

- X-ray crystallography (if crystals are obtainable) provides absolute configuration validation, as demonstrated in sulfonamide analogs .

What computational methods enhance reaction design for derivatives of this compound?

Level: Advanced

Answer:

Quantum mechanical calculations (e.g., DFT) and reaction path searches predict regioselectivity and transition states:

- DFT studies model bromine/fluorine electronic effects on sulfonamide reactivity .

- Machine learning optimizes reaction parameters (e.g., solvent, catalyst) by training on analogous sulfonamide syntheses .

- ICReDD’s workflow integrates computation and experiment to reduce trial-and-error in derivative synthesis .

How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?

Level: Advanced

Answer:

SAR requires systematic variation of substituents and biological testing:

- Analog synthesis: Replace bromine with chlorine or methyl groups to assess halogen dependency .

- Bioassay design: Test inhibitory activity against carbonic anhydrase isoforms (common sulfonamide targets) using fluorescence-based assays .

- Pharmacophore modeling identifies critical functional groups (e.g., sulfonamide’s H-bonding ability) for target binding .

How should researchers address contradictions in catalytic reaction yields for this compound?

Level: Advanced

Answer:

Contradictions arise from unoptimized variables or hidden intermediates:

- Factorial design (e.g., Box-Behnken) tests interactions between temperature, catalyst loading, and solvent polarity .

- In situ monitoring (e.g., Raman spectroscopy) detects transient intermediates that reduce yield .

- Computational validation compares theoretical vs. experimental yields to identify mechanistic outliers .

What strategies improve solubility and formulation stability for in vivo studies?

Level: Advanced

Answer:

- Co-solvent systems: Use DMSO/PEG-400 mixtures (70:30 v/v) to enhance aqueous solubility .

- Lyophilization: Stabilize the compound as a cyclodextrin inclusion complex for long-term storage .

- pH profiling identifies optimal buffering conditions (e.g., pH 7.4 for plasma stability) .

How can reaction mechanisms involving this compound be validated experimentally?

Level: Advanced

Answer:

- Isotopic labeling: Use or -labeled reagents to trace proton transfer steps in sulfonamide formation .

- Kinetic isotope effects (KIE) differentiate between concerted and stepwise mechanisms .

- Electron paramagnetic resonance (EPR) detects radical intermediates in bromination reactions .

What challenges arise during scale-up of this compound’s synthesis, and how are they mitigated?

Level: Advanced

Answer:

- Exothermic reactions: Use flow reactors to control temperature during bromination .

- Byproduct formation: Implement inline purification (e.g., continuous chromatography) to maintain purity >98% .

- Cost optimization: Replace expensive catalysts (e.g., Pd-based) with nickel alternatives in coupling steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。